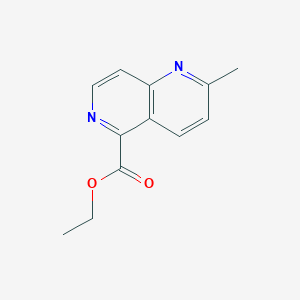

ethyl2-methyl-1,6-naphthyridine-5-carboxylate

Description

Introduction to Ethyl 2-Methyl-1,6-Naphthyridine-5-Carboxylate in Academic Research

Historical Context of 1,6-Naphthyridine Research

The exploration of 1,6-naphthyridines began in the mid-20th century, with early syntheses relying on modified Skraup reactions. These methods involved condensing aminopyridine derivatives with glycerol analogs under strongly acidic conditions, though initial attempts suffered from low yields and safety concerns. For example, Bobranski and colleagues first synthesized unsubstituted 1,6-naphthyridine in 1927 using aminopyridine precursors, but the process required hazardous oxidizing agents like nitrobenzene. Subsequent refinements, such as employing 4-aminopyridine-N-oxide as a starting material, improved yields and safety profiles, enabling broader accessibility to 1,6-naphthyridine scaffolds.

The discovery of 1,6-naphthyridine’s bioactivity accelerated in the 2000s, particularly with Chan et al.’s identification of antiviral properties in derivatives against human cytomegalovirus (HCMV). These findings underscored the scaffold’s potential in drug discovery, prompting systematic studies into its functionalization. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate emerged during this period as a synthetically tractable derivative, enabling the introduction of diverse substituents at the 2-, 5-, and 7-positions.

Table 1: Key milestones in 1,6-naphthyridine research

Significance of Ethyl 2-Methyl-1,6-Naphthyridine-5-Carboxylate as a Research Scaffold

The structural features of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate make it indispensable in synthetic chemistry. Its ester group at position 5 allows for hydrolysis to carboxylic acids or transesterification, while the methyl group at position 2 provides steric guidance for regioselective modifications. For instance, halogenation at the 4- and 6-positions—common in generating pharmacophores—is facilitated by the electron-withdrawing effect of the ester group, as demonstrated in analogues like ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate (CAS: 127094-57-9).

Additionally, the compound’s planar aromatic system enables π-stacking interactions in catalytic applications. Researchers have leveraged this property to design ligands for transition-metal catalysts, enhancing reactions such as cross-couplings and oxidations. Its adaptability is further evidenced in the synthesis of stannylpyridine intermediates, which serve as precursors for Suzuki-Miyaura and Stille couplings.

Evolution of 1,6-Naphthyridines in Medicinal Chemistry

1,6-Naphthyridines have evolved from obscure heterocycles to privileged structures in drug design. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate derivatives exhibit promising activity against herpesviruses and rhinoviruses, with mechanism-of-action studies indicating inhibition of viral tegument protein synthesis. For example, time-course experiments with analogues like compound A1 revealed suppression of HCMV replication at early stages, akin to ganciclovir.

In oncology, structural analogs such as canthin-6-one—a 1,5-naphthyridine alkaloid—demonstrate immunomodulatory and pro-apoptotic effects by downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and inducing oxidative stress in cancer cells. Although ethyl 2-methyl-1,6-naphthyridine-5-carboxylate itself has not been directly tested in clinical trials, its derivatives are being explored for targeting RANKL-mediated osteoclastogenesis, offering potential therapies for osteoporosis.

Table 2: Bioactive derivatives of 1,6-naphthyridines

The scaffold’s versatility is further exemplified in recent work on methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CID 55274040), a hydrogenated analogue investigated for central nervous system applications due to its improved blood-brain barrier permeability. Such advancements highlight ethyl 2-methyl-1,6-naphthyridine-5-carboxylate’s enduring relevance in addressing unmet medical needs.

Properties

IUPAC Name |

ethyl 2-methyl-1,6-naphthyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-9-5-4-8(2)14-10(9)6-7-13-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXCYLJEIPCOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1C=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of naphthyridine oxides.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Naphthyridine derivatives, including ethyl 2-methyl-1,6-naphthyridine-5-carboxylate, have shown potential as anticancer agents. Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain naphthyridine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation, making them promising candidates for further development in cancer therapy .

2. Antimicrobial Properties

Compounds containing the naphthyridine structure have been reported to possess antimicrobial activities against a range of pathogens. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate may contribute to the development of new antibacterial or antifungal agents. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes essential for microbial survival .

3. Central Nervous System Effects

Research has suggested that naphthyridine derivatives may exhibit neuroprotective effects and could be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for CNS-related conditions .

Chemical Applications

1. Synthesis and Reactivity

The synthetic versatility of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate allows it to be used as a building block in organic synthesis. It can participate in various chemical reactions including nucleophilic substitutions and cyclization processes, leading to the formation of more complex molecular architectures . This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

2. Material Science

Naphthyridine derivatives are also explored for their applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. Their electronic properties allow them to function effectively as semiconductors or light-emitting materials, which are crucial for modern electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives, including ethyl 2-methyl-1,6-naphthyridine-5-carboxylate, are known for their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural characteristics of naphthyridines significantly influence their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. For instance, various derivatives were evaluated for their minimum inhibitory concentration (MIC) against a range of pathogens. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate was found to possess notable antimicrobial properties, with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate | 0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | Various pathogens |

These results suggest that modifications in the naphthyridine structure can enhance antibacterial efficacy.

Anticancer Activity

The anticancer effects of naphthyridine derivatives have been extensively researched. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate demonstrated significant cytotoxicity in various cancer cell lines. Mechanistic studies indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

A study reported IC50 values for different cancer cell lines as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

| MCF-7 (breast cancer) | 10 |

These findings underscore the potential of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective properties of naphthyridine derivatives have also been explored. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate exhibited inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's selectivity and potency in AChE inhibition suggest it could be a candidate for further development in treating cognitive disorders.

Case Studies

Case Study 1: Anticancer Activity in vitro

A recent in vitro study assessed the anticancer potential of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate against human cancer cell lines. The results indicated that the compound caused significant cell death in a dose-dependent manner, with mechanisms involving apoptosis activation and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Q & A

Q. Basic Research Focus

- NMR : H and C NMR identify substituent positions (e.g., methyl or ester groups). For example, the ester carbonyl in ethyl 2-methyl-1,6-naphthyridine-5-carboxylate appears at ~165–170 ppm in C NMR .

- X-ray crystallography : Resolves regiochemical uncertainties, as seen in analogs like tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate .

What mechanistic pathways govern decarboxylation and esterification in 1,6-naphthyridine derivatives?

Q. Advanced Research Focus

- Decarboxylation : Thermal decarboxylation of 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid occurs at 250°C, yielding 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield). Acidic or basic conditions may alter pathways .

- Esterification : Use acetyl chloride or anhydrides in polar aprotic solvents (e.g., pyridine) to esterify carboxylic acid derivatives.

How should researchers address contradictions in product yields under similar reaction conditions?

Advanced Research Focus

Case Example:

- Ethyl 5-amino-7-benzylseleno-8-cyano-4-(fur-2-yl)-2-methyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate yields 72% product under AcOH reflux , while analogous reactions with diethyl malonate yield only 33% .

Resolution Strategy :

Verify reagent purity and moisture levels.

Analyze intermediates via mass spectrometry to identify side reactions.

Use computational tools (e.g., DFT calculations) to compare energy barriers for competing pathways .

What experimental design principles optimize synthesis of 1,6-naphthyridine analogs?

Q. Advanced Research Focus

- Factorial Design : Vary temperature, solvent, and catalyst loading to identify critical factors. For example, ICReDD’s quantum chemical reaction path searches reduce trial-and-error experimentation .

- High-Throughput Screening : Test multiple conditions in parallel using microreactors.

How do substituents (e.g., methyl, ester) modulate the bioactivity of 1,6-naphthyridines?

Q. Basic Research Focus

- Methyl groups : Enhance lipophilicity, potentially improving membrane permeability.

- Ester groups : Serve as prodrug motifs, hydrolyzing in vivo to active carboxylic acids. For example, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid derivatives show antimicrobial activity .

Methodology : Perform SAR studies by systematically modifying substituents and assaying against target enzymes (e.g., kinases).

What purification strategies are effective for isolating 1,6-naphthyridine derivatives?

Q. Basic Research Focus

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Membrane Separation : Leverage size-exclusion or affinity membranes for scalable purification .

How can computational modeling predict reaction outcomes for novel 1,6-naphthyridine syntheses?

Q. Advanced Research Focus

- Reaction Path Search : Tools like GRRM or AFIR simulate intermediates and transition states. ICReDD’s integrated computational-experimental workflows reduce development time by 50% .

- Docking Studies : Predict binding affinities of naphthyridine derivatives to biological targets (e.g., enzymes in HQ7’s structure ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.